![molecular formula C11H15N3O3 B5684867 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)
1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one
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Overview
Description
1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one, also known as THF-AD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell growth, differentiation, and survival. 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one has been shown to activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. It also inhibits the activity of PI3K/Akt/mTOR pathway, which is a major signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. In animal studies, 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one has been shown to have neuroprotective effects and improve cognitive function. It has also been found to reduce tumor growth and metastasis in various types of cancer.
Advantages and Limitations for Lab Experiments
1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one has several advantages for lab experiments, including its high purity, stability, and solubility in water. It can also be easily synthesized in large quantities, making it suitable for large-scale experiments. However, 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Future Directions
There are several future directions for 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its therapeutic applications. 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one could also be used in combination with other drugs to enhance its therapeutic effects and reduce its toxicity. Additionally, more studies are needed to determine the optimal dosage and administration route of 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one for different therapeutic applications.
Synthesis Methods
1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one can be synthesized through a multi-step process that involves the reaction of pyrrolidine with 3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-5-carbaldehyde. The resulting product is then treated with acetic anhydride to yield 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one. This synthesis method has been optimized to produce high yields of pure 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one, making it suitable for large-scale production.
Scientific Research Applications
1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer treatment, 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activation of oncogenic pathways. In neurodegenerative diseases, 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one has been found to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. Inflammation is also a target of 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10-2-1-4-14(10)6-9-12-11(13-17-9)8-3-5-16-7-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXZDQJTNWOWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=NC(=NO2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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